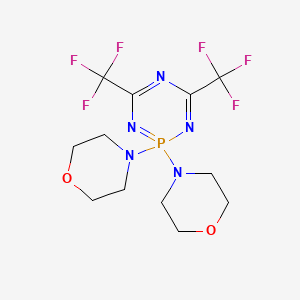
4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine” is a complex organic compound. It contains several functional groups, including two trifluoromethyl groups, two morpholinyl groups, and a 1,3,5,2-triazaphosphine ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Morpholine is a common motif in pharmaceuticals and agrochemicals . The 1,3,5,2-triazaphosphine ring is less common, but phosphorus-nitrogen compounds have a wide range of applications, from flame retardants to catalysts .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl groups would likely add electron-withdrawing character, while the morpholinyl groups could contribute to the compound’s solubility and reactivity . The 1,3,5,2-triazaphosphine ring would likely have a planar structure due to the sp2 hybridization of the phosphorus and nitrogen atoms .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The trifluoromethyl groups are generally stable but can participate in certain reactions under the right conditions . The morpholinyl groups could potentially undergo reactions at the nitrogen or the ether oxygen . The 1,3,5,2-triazaphosphine ring could potentially react with nucleophiles or bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl groups would likely increase the compound’s lipophilicity, while the morpholinyl groups could enhance its solubility in polar solvents . The 1,3,5,2-triazaphosphine ring could potentially contribute to the compound’s thermal stability .
Scientific Research Applications
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Field : Organic Synthesis .
- Application : This compound is synthesized via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates .
- Method : The synthesis involves a series of chemical reactions, including the use of NH4I and Na2S2O4 .
- Results : The synthesis results in the formation of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine .
Synthesis and application of trifluoromethylpyridines
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Field : Spin-related functional materials .
- Application : This compound is used in the development of spin-related functional materials .
- Method : The synthesis involves a series of chemical reactions .
- Results : The synthesis results in a ground singlet with 2 J / kB = −128 (2) K, where 2 J corresponds to the singlet–triplet gap .
Synthesis and application of trifluoromethylpyridines
A Triplet/Singlet Ground-State Switch via the Steric Inhibition of Conjugation in 4,6-Bis (trifluoromethyl)-1,3-phenylene Bisnitroxide
- Field : Organic Synthesis .
- Application : This compound is synthesized from 3,4-dichloro-2,2,3,4,4-pentafluorobutyronitril, NH3 and trifluoroacetic anhydride .
- Method : The synthesis involves a series of chemical reactions .
- Results : The synthesis results in the formation of 2-trifluoromethyl-4,6-bis(2,3-dichloro-1,1,2,3,3-pentafluoro)-1,3,5-triazine .
- Field : Quantum Physics .
- Application : This research involves the study of a double-barrier quantum ring .
- Method : The study involves the use of quantum physics principles and calculations .
- Results : The research provides insights into the symmetry-controlled singlet-triplet transition in a double-barrier quantum ring .
Synthesis of 2-trifluoromethyl-4,6-bis(2,3-dichloro-1,1,2,3,3-pentafluoro)-1,3,5-triazine
Symmetry-controlled singlet-triplet transition in a double-barrier quantum ring
Future Directions
properties
IUPAC Name |
4-[2-morpholin-4-yl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-trien-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F6N5O2P/c13-11(14,15)9-19-10(12(16,17)18)21-26(20-9,22-1-5-24-6-2-22)23-3-7-25-8-4-23/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFCDVIWFLDPRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P2(=NC(=NC(=N2)C(F)(F)F)C(F)(F)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N5O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

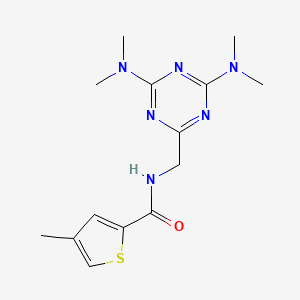
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)
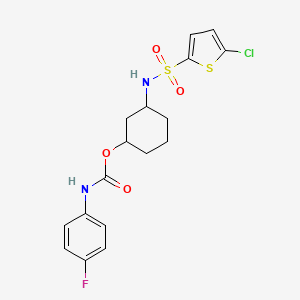
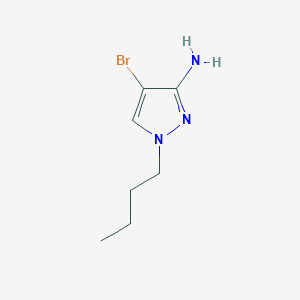
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)
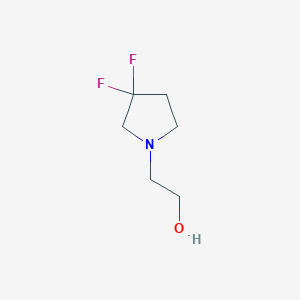
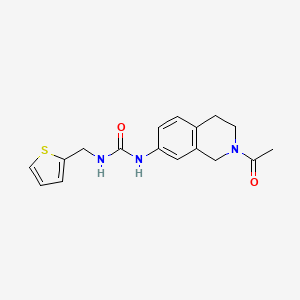
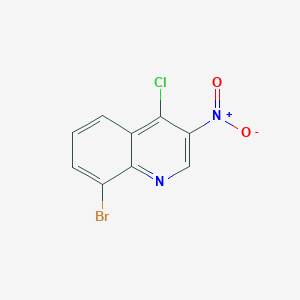
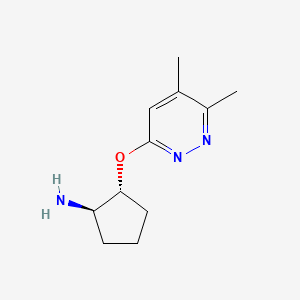
![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)
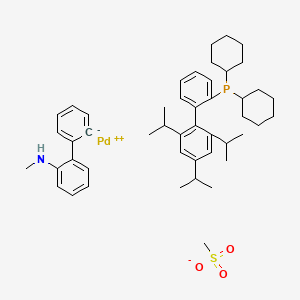
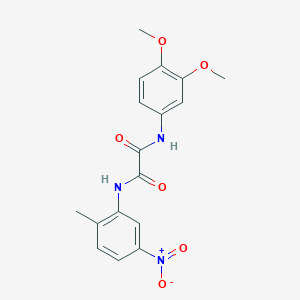
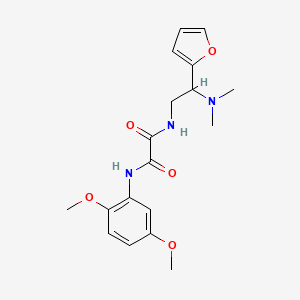
![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)